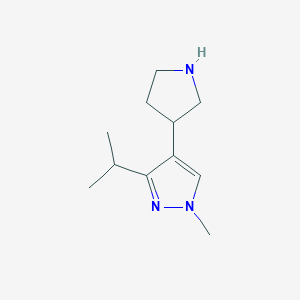
1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 1, an isopropyl group at position 3, and a pyrrolidinyl group at position 4. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
The synthesis of 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction typically proceeds as follows:
Starting Materials: Hydrazine derivatives and 1,3-diketones.
Reaction Conditions: The reaction is carried out in the presence of an acid or base catalyst, such as hydrochloric acid or sodium hydroxide, at elevated temperatures (80-120°C).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反应分析
1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl or isopropyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the pyrazole ring or the substituents, depending on the reaction conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinyl group. Common reagents include alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions may produce various substituted pyrazole derivatives.
科学研究应用
1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may act as a ligand for specific receptors or enzymes, leading to the development of new drugs.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit an enzyme involved in a metabolic pathway, resulting in the accumulation or depletion of specific metabolites.
相似化合物的比较
1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-Methyl-3-(propan-2-yl)-1H-pyrazole: Lacks the pyrrolidinyl group, which may result in different chemical and biological properties.
1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole:
3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole: Lacks the methyl group, which may influence its stability and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
属性
分子式 |
C11H19N3 |
|---|---|
分子量 |
193.29 g/mol |
IUPAC 名称 |
1-methyl-3-propan-2-yl-4-pyrrolidin-3-ylpyrazole |
InChI |
InChI=1S/C11H19N3/c1-8(2)11-10(7-14(3)13-11)9-4-5-12-6-9/h7-9,12H,4-6H2,1-3H3 |
InChI 键 |
ZSWWLGISGBFSSS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NN(C=C1C2CCNC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



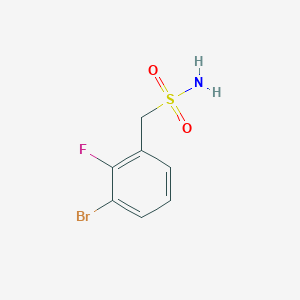
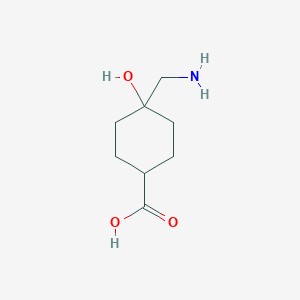
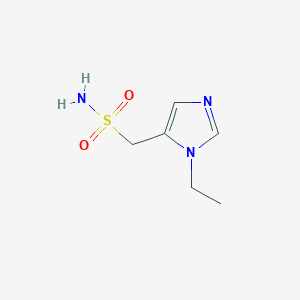


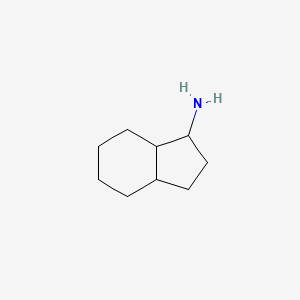
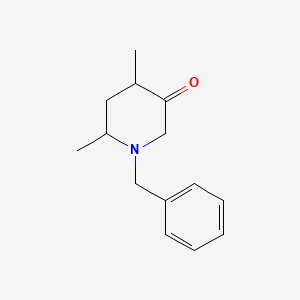
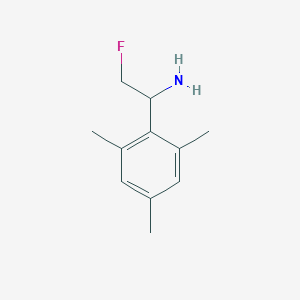
![({4-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13220687.png)


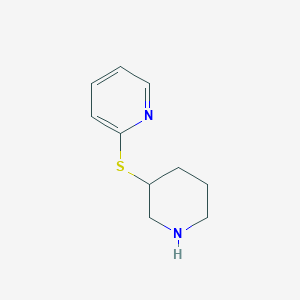
![tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride](/img/structure/B13220730.png)
